molecular formula C7H14ClNO2 B1455169 Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride CAS No. 1172902-07-6

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride

Cat. No.: B1455169
CAS No.: 1172902-07-6
M. Wt: 179.64 g/mol
InChI Key: SJRYNNUCUQDHGO-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is a cyclobutane-derived small molecule featuring an aminomethyl substituent and a methyl ester group. This compound is primarily utilized as a versatile scaffold in medicinal chemistry and organic synthesis due to its strained cyclobutane ring, which enhances reactivity and facilitates diverse derivatization. Evidence from commercial sources (CymitQuimica) indicates its availability in quantities ranging from 250 mg to 5 g, with pricing reflecting its specialized applications (e.g., €177.00 for 1 g) .

The aminomethyl group and ester functionality make it a precursor for synthesizing bioactive molecules, particularly in drug discovery programs targeting sp³-rich architectures. Its hydrochloride salt form improves solubility and stability, critical for handling in synthetic workflows.

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(5-8)3-2-4-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRYNNUCUQDHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656476
Record name Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172902-07-6
Record name Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
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Biological Activity

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxylate moiety. This configuration allows for various interactions with biological macromolecules, such as enzymes and receptors. The hydrochloride salt form enhances its solubility, which is beneficial for biological assays.

Structural Features

Feature Description
Molecular Formula C8_{8}H14_{14}ClN1_{1}O2_{2}
Molecular Weight Approximately 195.66 g/mol
Functional Groups Aminomethyl, carboxylate
Solubility Enhanced due to hydrochloride salt

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the cyclobutane core followed by the introduction of the aminomethyl and carboxylate groups. The general synthetic route can be summarized as follows:

  • Formation of Cyclobutane Framework : Utilizing cyclobutane derivatives as starting materials.
  • Aminomethylation : Introducing the aminomethyl group through nucleophilic substitution reactions.
  • Carboxylation : Adding the carboxylate moiety to complete the structure.
  • Hydrochloride Salt Formation : Converting to hydrochloride for improved solubility.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with gamma-aminobutyric acid (GABA). Preliminary studies suggest that it may act as a modulator or antagonist at these receptors, which are crucial in regulating neuronal excitability.

Therapeutic Potential

Research indicates potential therapeutic applications in various fields:

  • Neuropharmacology : Investigated for its effects on GABA receptors, which could lead to treatments for anxiety and epilepsy.
  • Anti-inflammatory Properties : Some studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for conditions like arthritis.
  • Analgesic Effects : Its interaction with pain pathways indicates potential use in pain management therapies.

Case Studies and Research Findings

  • A study on the binding affinity of this compound to GABA receptors demonstrated a binding profile comparable to known GABA antagonists, suggesting its potential role in modulating synaptic transmission in the central nervous system .
  • In vivo studies have shown that derivatives of this compound exhibit significant analgesic effects in animal models, supporting its development as a therapeutic agent for pain relief .
  • Toxicological assessments indicate that while the compound may cause irritation upon exposure, comprehensive toxicity profiles are still under investigation to establish safety for human use .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that compounds with similar structures can act as ligands in receptor binding studies, influencing enzyme activity and receptor modulation .

  • Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects, which are critical for developing pain management therapies.
  • Drug Design : The compound's structural features allow for modifications that can lead to derivatives with enhanced biological activity. This adaptability is crucial for optimizing pharmacological profiles in drug development.

Receptor Binding Studies

The compound's ability to interact with various receptors makes it a subject of interest in pharmacological research. Interaction studies focus on understanding how this compound binds to specific receptors, which can predict its therapeutic efficacy and safety profile.

  • Ligand Development : As a ligand, it can be used to study receptor dynamics and the effects of structural changes on binding affinity and selectivity.

Materials Science

In materials science, this compound is being explored for its potential use in the synthesis of mesoporous materials and nanostructures. Its unique chemical properties may facilitate the development of novel materials with specific functionalities .

  • Nanotechnology Applications : The compound can serve as a building block for creating advanced nanomaterials, which have applications in catalysis, drug delivery systems, and sensor technologies.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, the following table compares it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-(aminomethyl)cyclobutanecarboxylate HClCyclobutane ring with aminomethyl groupEnhanced solubility due to hydrochloride salt
CyclobutanecarboxamideLacks amino and methyl groupsSimpler structure, less functional diversity
N-(1-amino-2-methylpropan-2-yl)cyclopropanecarboxamideCyclopropane ring instead of cyclobutaneDifferent ring size affects reactivity

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structural Differences: Replacing the aminomethyl group with a methylamino substituent (CH₃NH–) alters steric and electronic properties. The methylamino group reduces nucleophilicity compared to the primary amine in the target compound, influencing reactivity in coupling or alkylation reactions.

Synthesis : Synthesized via tert-butoxycarbonyl (Boc) protection and subsequent methylation (). Key NMR data (δ 9.97 ppm, brs for NH₂⁺; δ 3.86 ppm for OCH₃) confirm the structure .

Applications : Used as an intermediate in synthesizing complex spirocyclic compounds (e.g., Example 332 in EP 4 374 877 A2), yielding LCMS-confirmed products (m/z 411–658) .

Property Methyl 1-(Aminomethyl)cyclobutanecarboxylate HCl Methyl 1-(Methylamino)cyclobutanecarboxylate HCl
Molecular Formula C₇H₁₃ClNO₂ (assumed) C₇H₁₂ClNO₂
Molar Mass (g/mol) ~177.64 (calculated) 143.18
Key Functional Groups –CH₂NH₂, –COOCH₃ –NHCH₃, –COOCH₃
Price (1g) €177.00 Not available (patent-derived)

Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

Synthesis : Similar to the methyl ester variant but involves ethyl esterification. Commercial availability (CymitQuimica) highlights its role as a flexible building block .

Fluorinated Derivatives: Methyl 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylate Hydrochloride

Structural Impact : The addition of two fluorine atoms at the 3-position of the cyclobutane ring introduces electronegative substituents, enhancing metabolic stability and binding affinity in drug design.

Properties :

  • Molecular Formula: C₇H₁₂ClF₂NO₂
  • Molecular Weight: 215.6 g/mol
  • Price: €849.00 for 50 mg, reflecting higher complexity .

Cyclopentane Analogs: 1-Aminocyclopentanecarboxylic Acid Hydrochloride

Ring Size Effects : Replacing cyclobutane with cyclopentane reduces ring strain, lowering reactivity but improving conformational flexibility. This analog is used in peptide mimetics and macrocycle synthesis .

Preparation Methods

Synthesis via Aminomethylation of Methyl Cyclobutanecarboxylate

One common approach is the direct aminomethylation of methyl cyclobutanecarboxylate derivatives. This involves:

  • Starting from methyl cyclobutanecarboxylate or its derivatives.
  • Introducing the aminomethyl group at the 1-position via nucleophilic substitution or reductive amination.
  • Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.

This method benefits from relatively mild reaction conditions and straightforward purification.

Oxidation-Reduction Route via Cyclobutanemethanol Derivatives

An alternative synthetic pathway involves:

  • Step 1: Oxidation of 1-(hydroxymethyl)cyclobutanecarboxylate to the corresponding aldehyde (cyclobutanecarboxaldehyde derivative).
  • Step 2: Formation of a Schiff base by reaction of the aldehyde with an amine.
  • Step 3: Reduction of the Schiff base to yield the aminomethyl substituted cyclobutanecarboxylate.

This route is inspired by analogous methods used for related cyclobutane derivatives, such as those described for 4,5-dimethoxy benzo-cyclobutane derivatives, where oxidation with chromium trioxide under acidic conditions is employed, followed by reductive amination steps to install the amino substituent.

Reductive Amination Using Aminoquinoline or Other Directing Groups

Advanced synthetic methods employ C–H functionalization and directing groups such as aminoquinoline to achieve regioselective functionalization of the cyclobutane ring. For example, palladium-catalyzed C–H activation followed by amination can be used to install aminomethyl groups at specific positions on the cyclobutane ring. Subsequent reduction and hydrolysis steps afford the desired methyl aminomethyl cyclobutanecarboxylate derivatives.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Oxidation of cyclobutanemethanol Chromium trioxide (CrO3), acetone/water (1:1), H2SO4 catalyst, 0-10 °C Mild oxidation to aldehyde; temperature control critical
Schiff base formation Aldehyde + amine (e.g., methylamine) in suitable solvent Forms imine intermediate
Reduction of Schiff base NaBH4 or other mild reducing agents Converts imine to aminomethyl group
Esterification (if needed) Methanol, acid catalyst To ensure methyl ester formation
Salt formation HCl in suitable solvent Yields hydrochloride salt for improved stability

Comparative Analysis of Preparation Routes

Route Advantages Disadvantages Typical Yield Range
Direct aminomethylation Simple, fewer steps May require harsh conditions for substitution Moderate to good (50-70%)
Oxidation-Schiff base reduction Mild conditions, high selectivity Multiple steps, use of toxic oxidants Moderate (40-60%)
C–H functionalization with directing groups High regioselectivity, innovative Requires expensive catalysts, complex setup Variable, often moderate

Research Findings and Optimization Notes

  • Oxidation using chromium trioxide in acetone/water mixtures under acidic catalysis at low temperatures (5 °C) provides efficient conversion of cyclobutanemethanol derivatives to aldehydes with good control and minimized side reactions.
  • Schiff base intermediates formed with primary amines are readily reduced by sodium borohydride to yield aminomethyl cyclobutanecarboxylates.
  • The hydrochloride salt formation enhances the compound's stability and facilitates purification by crystallization.
  • Alternative oxidants such as manganese dioxide or potassium permanganate have been explored but chromium trioxide remains preferred for its balance of reactivity and selectivity.
  • Use of directing groups in C–H activation allows for regioselective functionalization but requires palladium catalysts and careful solvent selection (e.g., hexafluoro-2-propanol) to suppress over-arylation side products.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes
Direct aminomethylation Aminomethylation reagents, ester starting material 50-70 Straightforward, industrially feasible
Oxidation to aldehyde + Schiff base + reduction CrO3, acetone/water, H2SO4, amine, NaBH4 40-60 Mild, selective, multi-step
Palladium-catalyzed C–H functionalization Pd catalyst, aminoquinoline directing group, TFE or HFIP solvent Variable High selectivity, complex setup

Q & A

Q. Critical Parameters :

  • Reagent Ratios : Methyl iodide is used in excess (5 equivalents) to ensure complete methylation.
  • Purification : Silica gel chromatography effectively removes unreacted starting materials and byproducts.

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z values for intermediates or products, such as m/z 411 [M+H]+ in Reference Example 85) .
  • HPLC Retention Time : Used for purity assessment (e.g., retention time of 1.18 minutes under SMD-TFA05 conditions) .
  • ¹H-NMR Spectroscopy : Key peaks include δ 9.97 ppm (broad singlet for NH₂⁺), 3.86 ppm (methoxy group), and 2.06–2.50 ppm (cyclobutane protons) .

Q. Data Interpretation :

  • NH₂⁺ Signal Broadening : Indicates protonation of the amine group in the hydrochloride salt .
  • Methoxy Integration : A singlet integrating to 3H confirms the methyl ester group .

Advanced: How can researchers troubleshoot low yields during the methylation step?

Methodological Answer:
Low yields may arise from:

  • Incomplete Deprotection : Ensure complete removal of the Boc group before methylation. Monitor reaction progress via TLC or LCMS .
  • Moisture Sensitivity : Sodium hydride is moisture-sensitive; rigorously dry solvents and glassware to prevent quenching of the base .
  • Reaction Time Optimization : Extend reaction time beyond 3 hours if starting material persists (monitor by LCMS) .

Q. Advanced Strategy :

  • Alternative Bases : Test stronger bases like LDA (lithium diisopropylamide) for stubborn substrates.
  • Temperature Control : Gradual warming from 0°C to room temperature may improve reaction kinetics .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:
Contradictions may arise from:

  • Byproduct Formation : Check for over-alkylation (e.g., dimethylation) via LCMS. If detected, reduce methyl iodide equivalents or reaction time .
  • Solvent Artifacts : DMSO-d₆ can cause peak broadening; confirm assignments using CDCl₃ or D₂O .
  • Salt Exchange : Ensure the product is fully protonated. Compare NMR with the free base or tosylate salt (e.g., Reference Example 86 shows δ 9.10 ppm for NH⁺ in tosylate form) .

Q. Validation :

  • 2D NMR (COSY, HSQC) : Resolve overlapping cyclobutane proton signals .
  • Elemental Analysis : Confirm Cl⁻ content to validate the hydrochloride salt stoichiometry.

Advanced: How is this compound utilized in synthesizing pharmacologically relevant intermediates?

Methodological Answer:
The compound serves as a key intermediate in synthesizing:

  • Spirocyclic Amides : React with fluorophenyl and pyrimidinyl groups to form spirocyclic carboxamides (e.g., m/z 658 [M+H]+ in Reference Example 107) .
  • Kinase Inhibitors : Functionalize the aminomethyl group via reductive amination or coupling reactions to introduce heterocyclic moieties .

Case Study :
In Reference Example 85, the hydrochloride salt is coupled with a trifluoromethylpyrimidine scaffold under Pd-catalyzed conditions to yield a bioactive spirocyclic compound .

Advanced: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Moisture Sensitivity : Store under nitrogen or argon in a desiccator to prevent hydrolysis of the ester group .
  • Temperature : Stable at –20°C for >1 year; avoid repeated freeze-thaw cycles.
  • Salt Form : The hydrochloride salt is more stable than the free base. For alternative salts (e.g., tosylate), confirm compatibility with reaction conditions .

Q. Degradation Analysis :

  • HPLC Purity Tracking : Monitor ester hydrolysis (appearance of carboxylic acid peaks at longer retention times) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride
Reactant of Route 2
Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride

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